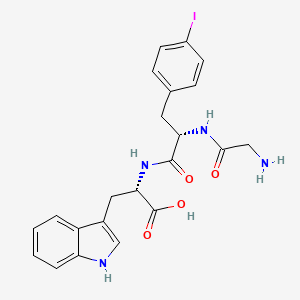

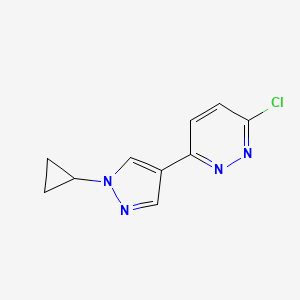

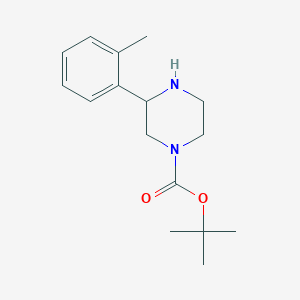

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (THTPTCA) is an organic compound that has recently gained attention in the scientific research community due to its potential applications in various fields. THTPTCA has been found to have several unique properties, including a high degree of solubility, low toxicity, and excellent stability. This has led to its use in a variety of applications, including drug delivery, biochemistry, and biophysics.

Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ruthenium-catalyzed cycloaddition has been developed to produce 5-amino-1,2,3-triazole-4-carboxylates, showcasing the versatility of triazole amino acids in the creation of peptidomimetics and biologically active compounds. This method avoids the Dimroth rearrangement, allowing for the synthesis of triazole-containing dipeptides and HSP90 inhibitors with significant biological activity (Ferrini et al., 2015).

Heterocyclization for Novel Triazole Compounds

A study on the microwave-assisted and ultrasonic-assisted three-component heterocyclization involving 4-amino-5-carboxamido-1,2,3-triazole and thiopyran-3-one-1,1-dioxide demonstrated the synthesis of tetrahydrothiopyrano[3,2-d][1,2,3]triazolo[1,5-a]pyrimidine-8,8-dioxides. These compounds were isolated as sole products, highlighting a new pathway for creating sulfur-containing heterocyclic compounds (Gladkov et al., 2013).

Synthesis of Antimicrobial Triazole Derivatives

The synthesis of substituted 1,2,3-triazoles and their evaluation for antimicrobial activity have been explored. For instance, triazole derivatives synthesized from 4-azido-8-(trifluoromethyl)quinoline showed promising antimicrobial properties. This research highlights the potential of triazole compounds in developing new antimicrobial agents (Holla et al., 2005).

Novel Synthons for Peptide Synthesis

The development of novel synthons, such as 2H-azirin-3-amines derived from tetrahydro-2H-thiopyran-4-carboxylic acid, for peptide synthesis has been demonstrated. These synthons prove useful in synthesizing sulfur-containing dipeptide segments, indicating the compound's utility in complex peptide construction (Stoykova et al., 2014).

Design of Metal-Organic Frameworks

Functionalized adamantane and triazole-carboxylate ligands have been used in designing mixed-ligand copper(II) metal-organic frameworks (MOFs). These studies offer insights into the structural versatility and potential applications of triazole derivatives in constructing materials with unique properties (Senchyk et al., 2013).

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures have demonstrated significant anticonvulsant activity . This suggests that 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid might interact with its targets to modulate neuronal activity, but this is purely speculative and needs further investigation.

Biochemical Pathways

Based on its potential anticonvulsant activity, it could be inferred that it may influence the pathways related to neuronal signaling .

Result of Action

Compounds with similar structures have shown significant anticonvulsant activity, suggesting that this compound might have similar effects .

Propiedades

IUPAC Name |

1-(thian-4-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESJDIBIVKEYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)

![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)

![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)

![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)